molecular formula C15H16N2O4 B2604179 N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 1428357-12-3

N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No.: B2604179
CAS No.: 1428357-12-3
M. Wt: 288.303
InChI Key: CKAZKTULBWIPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is an organic compound that features a furan ring and a methoxyphenyl group connected through an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide typically involves the reaction of 2-(furan-3-yl)ethylamine with 2-methoxyphenyl isocyanate in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography until completion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The oxalamide linkage can be reduced to form corresponding amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in developing anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and methoxyphenyl group can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(furan-3-yl)ethyl)-N2-phenyl oxalamide
  • N1-(2-(furan-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide
  • N1-(2-(furan-3-yl)ethyl)-N2-(2-chlorophenyl)oxalamide

Uniqueness

N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is unique due to the presence of both a furan ring and a methoxyphenyl group, which confer distinct electronic and steric properties. These features can influence its reactivity and binding affinity in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-20-13-5-3-2-4-12(13)17-15(19)14(18)16-8-6-11-7-9-21-10-11/h2-5,7,9-10H,6,8H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAZKTULBWIPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.